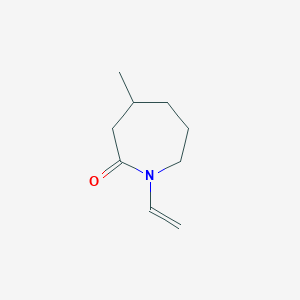

3-methyl-N-vinyl caprolactam

Description

Structure

3D Structure

Properties

CAS No. |

502507-61-1 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-ethenyl-4-methylazepan-2-one |

InChI |

InChI=1S/C9H15NO/c1-3-10-6-4-5-8(2)7-9(10)11/h3,8H,1,4-7H2,2H3 |

InChI Key |

RYAFIHABDOQVHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C(=O)C1)C=C |

Related CAS |

502507-61-1 |

Origin of Product |

United States |

Controlled Radical Polymerization Crp Techniques:for the Most Precise Control over Molecular Weight Distribution, Leading to Low Polydispersity Đ Approaching 1 , Controlled Radical Polymerization Techniques Like Reversible Addition Fragmentation Chain Transfer Raft Polymerization Are Employed.mdpi.comthese Methods Allow for the Synthesis of Well Defined Polymers with Predictable Molecular Weights and Narrow Distributions, Which is Critical for Advanced Applications.

The interplay of these factors allows for the tailored synthesis of poly(3-methyl-N-vinyl caprolactam) with specific properties.

| Parameter Change | Effect on Average Molecular Weight (MW) | Effect on Polydispersity (PDI) |

|---|---|---|

| Increase Temperature | Decrease | May Increase |

| Increase Initiator Concentration | Decrease | May Increase |

| Increase CTA Concentration | Decrease | Generally Unchanged or Slightly Increased |

| Use of CRP (e.g., RAFT) | Controlled/Predictable | Decrease (Narrower Distribution) |

Copolymerization Strategies Involving 3 Methyl N Vinyl Caprolactam

Design and Synthesis of 3-methyl-N-vinyl caprolactam Copolymers

The architecture of a copolymer—the arrangement of the different monomer units along the polymer chain—plays a fundamental role in determining its macroscopic properties. Various polymerization techniques, particularly controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT), are employed to synthesize copolymers with well-defined structures. nih.govacs.org

In statistical and random copolymers, the monomer units are distributed along the polymer chain without a discernible order. The synthesis of these copolymers is often achieved through conventional free radical polymerization or controlled radical polymerization techniques where the reactivity ratios of the comonomers are similar. acs.orgnih.gov

For instance, well-defined thermoresponsive amphiphilic statistical copolymers of N-vinylcaprolactam (a closely related monomer) and vinyl acetate (B1210297) (VAc) have been successfully synthesized via RAFT polymerization. acs.org The distribution of the VCL and VAc monomer units was found to be homogeneous along the copolymer chains. acs.org This homogeneity is crucial as it leads to properties that are an average of the constituent homopolymers, with characteristics like the glass transition temperature and cloud point evolving linearly with the copolymer composition. acs.org

The reactivity ratios of the comonomers are a key factor in achieving a random distribution. For the VAc and N-vinylcaprolactam system, the reactivity ratios were determined to be r_VAc = 0.33 and r_VCL = 0.29, indicating a tendency towards random incorporation of the monomers into the growing polymer chain. acs.org

Block copolymers consist of two or more long sequences, or "blocks," of different monomers. These architectures are of significant interest because they can self-assemble into ordered nanostructures in solution, such as micelles or vesicles. rsc.orgmdpi.com The synthesis of 3-MVC block copolymers often involves controlled polymerization techniques that allow for the sequential addition of different monomers.

A common strategy is to first synthesize a homopolymer of one monomer, which then acts as a macroinitiator for the polymerization of the second monomer. For example, diblock copolymers of poly(3-methyl-N-vinylcaprolactam) (PMVC) and poly(N-vinylpyrrolidone) (PVPON) have been synthesized using a three-step approach involving RAFT polymerization. rsc.org First, the PMVC block is synthesized, which then serves as a macro-chain transfer agent for the polymerization of the PVPON block. rsc.org

These PMVC-b-PVPON diblock copolymers exhibit interesting temperature-sensitive behavior in aqueous solutions. rsc.orgrsc.org Below a certain temperature, they are soluble, but as the temperature increases, they self-assemble into vesicles. rsc.org The size and shell thickness of these vesicles are dependent on the temperature. For example, for a PMVC₅₈-b-PVPON₆₅ copolymer, as the temperature decreased from 37°C to 4°C, the average vesicle size decreased while the shell thickness increased from 17 nm to 25 nm. rsc.org

Another example involves the synthesis of amphiphilic block copolymers of poly(N-vinylcaprolactam) (PNVCL) and poly(ε-caprolactone) (PCL). nih.goviaea.org These have been created by combining RAFT polymerization for the PNVCL block and ring-opening polymerization (ROP) for the PCL block. nih.goviaea.org A hydroxyl-terminated PNVCL is first synthesized via RAFT, which then acts as a macroinitiator for the ROP of ε-caprolactone. nih.gov

Graft copolymers are composed of a main polymer backbone with one or more side chains (grafts) of a different polymer. This architecture can be achieved through three main methods: "grafting through," "grafting from," and "grafting to." cmu.edu

In the context of related vinyl caprolactam systems, graft copolymers have been synthesized to modify the properties of various substrates. For example, poly(N-vinyl caprolactam) (PVCL) and poly(methacrylic acid) (PMAA) have been grafted onto silicone rubber films using a γ-ray pre-irradiation method. researchgate.net This modification was performed to enhance the material's ability to host drug molecules and to introduce stimuli-responsive (temperature and pH) properties. researchgate.net

Another approach involves preparing a backbone polymer with reactive sites from which the side chains can be grown. For instance, poly(ε-caprolactone)-graft-poly(N-vinyl caprolactam) (PCL-g-PNVCLac) copolymers have been synthesized. This was achieved by first creating a PCL backbone with chlorine atoms, which were then substituted with xanthate groups. These xanthate groups subsequently enabled the RAFT polymerization of N-vinyl caprolactam to form the grafts. mdpi.com

Comonomer Selection and Their Influence on Copolymer Properties

The choice of comonomer is a critical aspect of designing 3-MVC copolymers, as it directly influences the resulting material's properties, such as its solubility, thermal response, and self-assembly behavior. rsc.org

The balance between hydrophilic and hydrophobic components in the copolymer is a key determinant of its behavior in aqueous environments.

Hydrophilic Comonomers: The incorporation of hydrophilic comonomers can increase the lower critical solution temperature (LCST) of the resulting copolymer or even render it fully water-soluble across a wide temperature range, depending on the comonomer's nature and concentration. nih.gov A prime example is N-vinylpyrrolidone (PVPON), which is highly hydrophilic. In PMVC-b-PVPON block copolymers, the PVPON block provides hydrophilicity, leading to the formation of self-assembled structures like vesicles in aqueous solutions. rsc.orgrsc.org Methacrylic acid is another hydrophilic comonomer that has been grafted alongside N-vinyl caprolactam onto silicone rubber to impart pH and temperature sensitivity. researchgate.net

Hydrophobic Comonomers: Conversely, hydrophobic comonomers can be used to decrease the LCST of the resulting copolymer or to induce amphiphilicity, driving self-assembly into micelles or vesicles. rsc.org Poly(ε-caprolactone) (PCL) is a hydrophobic and biodegradable polymer that has been used to create amphiphilic block copolymers with PNVCL. nih.govmdpi.com In aqueous solutions, these PNVCL-b-PCL copolymers self-assemble into micelles with a hydrophobic PCL core and a hydrophilic PNVCL corona. mdpi.com Other hydrophobic monomers like styrene (B11656) and 2,3,4,5,6-pentafluorostyrene (B1630577) have been copolymerized with N-vinylcaprolactam to create macrosurfactants for applications such as kinetic hydrate (B1144303) inhibitors. mdpi.com

The ratio of 3-MVC to its comonomer(s) in the polymerization feed directly affects the composition of the final copolymer, which in turn dictates its properties.

The composition of the copolymer influences its thermal properties. For statistical copolymers of N-vinylcaprolactam and vinyl acetate, it has been shown that the cloud point temperature—a measure of the LCST—evolves linearly with the copolymer composition. acs.org This allows for precise tuning of the temperature at which the polymer undergoes a phase transition in aqueous solution.

The comonomer ratio also affects the self-assembly behavior of block copolymers. In PNVCL-b-PCL copolymers, the length of the hydrophobic PCL block, determined by the monomer ratio during synthesis, influences the size of the micelles formed in water. For a fixed PNVCL block length, increasing the length of the PCL block resulted in larger hydrodynamic diameters of the self-assembled micelles. mdpi.com

Similarly, for PMVC-b-PVPON diblock copolymers, increasing the length of the hydrophilic PVPON block (from 20 to 98 monomer units) led to an increase in the copolymer's LCST from 15.2°C to 19.2°C. rsc.org This demonstrates that the comonomer ratio is a powerful tool for modulating the thermoresponsive behavior of these copolymers.

Interactive Data Table: Influence of Comonomer Ratio on Copolymer Properties

This table summarizes the effect of the comonomer ratio on the properties of N-vinylcaprolactam-based copolymers, based on findings from various studies.

| Copolymer System | Comonomer | Comonomer Molar Ratio | Resulting Property Change |

| PNVCL-b-PCL | ε-caprolactone | Increasing PCL block length | Increase in micelle hydrodynamic diameter |

| PMVC-b-PVPON | N-vinylpyrrolidone | Increasing PVPON block length | Increase in Lower Critical Solution Temperature (LCST) |

| P(VAc-co-VCL) | Vinyl Acetate | Varied | Linear change in cloud point temperature with composition |

| SR-g-(VCL/MAA) | Methacrylic Acid | Varied | Introduction of pH and temperature sensitivity |

Controlled/living radical polymerization techniques, such as RAFT, Atom Transfer Radical Polymerization (ATRP), and others, are powerful tools for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. magtech.com.cnnih.gov For N-vinyl monomers, which are known to be challenging to polymerize in a controlled manner due to the high reactivity of the propagating radical, RAFT polymerization, particularly using xanthate or dithiocarbamate (B8719985) chain transfer agents (CTAs), has proven to be a suitable method. magtech.com.cnnih.gov

This body of research on NVCL provides a framework that could potentially be adapted for this compound. For instance, the RAFT/MADIX (Macromolecular Design via the Interchange of Xanthates) process has been successfully employed for the synthesis of NVCL-based block copolymers. nih.gov These studies have detailed the types of CTAs, initiators, and reaction conditions that afford good control over the polymerization.

However, direct application of these methodologies to this compound cannot be assumed to yield identical results. The presence of the methyl group on the caprolactam ring could introduce steric effects or alter the electronic properties of the monomer, potentially influencing its reactivity and the kinetics of the polymerization process. Without specific experimental data for the copolymerization of this compound, any discussion on optimal conditions, suitable comonomers, and the properties of the resulting copolymers would be speculative.

Due to the lack of detailed research findings on the controlled copolymerization of this compound, a data table summarizing such experimental results cannot be provided at this time. Further research is needed to explore the application of RAFT and other controlled polymerization techniques to this specific monomer to fully understand its potential in the synthesis of advanced polymeric materials.

Structure Property Relationships of Poly 3 Methyl N Vinyl Caprolactam and Its Copolymers

Thermoresponsive Behavior and Lower Critical Solution Temperature (LCST) Modulation

Poly(3-methyl-N-vinyl caprolactam) (PMVC) and its copolymers are notable for their thermoresponsive properties in aqueous solutions. This behavior is characterized by a Lower Critical Solution Temperature (LCST), a critical temperature point above which the polymer becomes insoluble and phase-separates from the solution. This transition from a soluble, extended coil state to an insoluble, collapsed globule state is reversible and can be precisely controlled by modifying the polymer's chemical structure and composition.

Impact of Polymer Composition on LCST

The LCST of polymers derived from this compound is highly tunable and sensitive to their composition, including the presence of methyl groups and the incorporation of various comonomers.

Comonomer Content: The LCST can be precisely adjusted by copolymerizing this compound (MVC) with other monomers of varying hydrophilicity.

Hydrophobic Comonomers: Copolymerization of N-vinylcaprolactam (VC) with the more hydrophobic MVC monomer results in a statistical copolymer, P(MVC-co-VC), with a lowered LCST. By controlling the ratio of MVC to VC, the LCST can be systematically decreased, allowing for the formation of micelles at temperatures below 30°C. acs.org

This strategy of copolymerization allows for the creation of polymers with multiple, distinct LCSTs. For example, novel thermoresponsive block copolymers with two precisely controlled LCSTs within the physiological temperature range have been developed. acs.orgnih.gov The first LCST (LCST1), governed by a more hydrophobic block like P(MVC-co-VC), can be tuned between 19°C and 27°C, facilitating micelle formation. acs.orgacs.orgnih.gov The second LCST (LCST2), controlled by a more hydrophilic block, can be set higher, for instance at 41-42°C. acs.orgacs.orgnih.gov

| Copolymer System | Comonomer | Effect on LCST | LCST Range (°C) |

| P(MVC-co-VC) | This compound (MVC) | Decrease | 19 - 27 acs.orgacs.orgnih.gov |

| P(VC-co-VP) | N-vinylpyrrolidone (VP) | Increase | 41 - 42 acs.orgacs.orgnih.gov |

| PNVCL/NVP | N-vinylpyrrolidone (NVP) | Increase | >42 mdpi.com |

| PNVCL/VAc | Vinylacetate (VAc) | Decrease | <25 mdpi.com |

Influence of Molecular Weight on LCST Characteristics

The LCST of poly(N-vinylcaprolactam)-based polymers demonstrates a clear dependence on the polymer's molecular weight, a characteristic of Type I thermoresponsive polymers. nih.govmdpi.com This behavior is governed by the Flory-Huggins theory for polymer solutions. mdpi.com For poly(this compound) and its copolymers, an inverse relationship exists between the molecular mass and the LCST. nih.gov

As the molecular weight of the polymer increases, the polymer-polymer interactions become more significant relative to polymer-solvent interactions. Consequently, less thermal energy is required to induce the chain collapse and phase separation, leading to a lower LCST. nih.gov This mass-dependent behavior has been systematically demonstrated for PNVCL-COOH polymers, where an increase in the monomer-to-initiator ratio during synthesis yields polymers with higher molecular weights and correspondingly lower LCSTs, spanning a range from 33°C to 42°C. nih.govmdpi.comresearchgate.netunits.itsemanticscholar.org This principle underscores the importance of controlling polymerization to achieve a desired LCST for specific applications. mdpi.com

| Polymer System | Molecular Weight | LCST (°C) |

| PNVCL-COOH | Increases | Decreases nih.govmdpi.com |

| PNVCL-COOH (Sample 1) | ~15 kDa | ~42 nih.gov |

| PNVCL-COOH (Sample 2) | ~30 kDa | ~37 nih.gov |

| PNVCL-COOH (Sample 3) | ~50 kDa | ~33 nih.gov |

Mechanisms of Thermoresponsiveness in Aqueous Systems

The thermoresponsive behavior of poly(this compound) in water is a molecular-level phenomenon driven by a delicate balance between hydrophilic and hydrophobic interactions, leading to a temperature-dependent hydration and dehydration of the polymer chains. doi.org

Below the LCST, the polymer chains are hydrated and exist in a soluble, extended coil conformation. Water molecules form hydrogen bonds with the polar amide groups of the caprolactam rings. doi.org Additionally, water molecules structure themselves around the nonpolar alkyl groups (including the methyl group and the polymer backbone) in a phenomenon known as hydrophobic hydration. doi.org This ordered arrangement of water is entropically unfavorable.

As the temperature of the aqueous solution increases and approaches the LCST, the kinetic energy of the system rises. This increased energy disrupts the structured water molecules around the hydrophobic segments of the polymer. The system seeks a more entropically favorable state, which is achieved by minimizing the interface between the hydrophobic polymer parts and water. This leads to the release of bound water molecules and favors polymer-polymer interactions over polymer-water interactions. doi.org

Above the LCST, the dehydration process dominates. The intramolecular and intermolecular hydrogen bonds between the polymer chains become thermodynamically preferred. This causes the polymer chains to collapse into compact, dehydrated globules, leading to the macroscopic observation of phase separation and turbidity in the solution. doi.org This coil-to-globule transition is a reversible process; upon cooling below the LCST, the polymer chains rehydrate and redissolve.

pH-Responsiveness in Poly(this compound) Co-polymeric Systems

While homopolymers of this compound are primarily thermoresponsive, they can be engineered to exhibit pH-sensitivity by copolymerizing them with monomers that contain ionizable functional groups. This creates dual-stimuli-responsive systems that react to changes in both temperature and pH.

The incorporation of acidic or basic comonomers introduces pH-dependent charges along the polymer backbone. For instance, copolymerizing N-vinylcaprolactam with acidic monomers like acrylic acid (AA) or maleic acid (MAc) yields copolymers whose LCST is strongly influenced by the pH of the surrounding medium. nih.govresearchgate.net

At low pH values (acidic conditions), the carboxylic acid groups are protonated and uncharged. The polymer is less hydrophilic, and its thermoresponsive behavior is dominant. As the pH increases (alkaline conditions), the carboxylic acid groups deprotonate, becoming negatively charged carboxylate ions. The resulting electrostatic repulsion between these charged groups along the polymer chain causes the polymer to adopt a more extended conformation. researchgate.net This increased charge and hydrophilicity strengthen the polymer's interaction with water, thus increasing the LCST. researchgate.net A similar effect is observed when incorporating cationic (basic) monomers like 2-(diethylamino)ethyl methacrylate (DEAEMA), where the polymer becomes more soluble at low pH due to protonation of the amine groups. nih.gov

| Copolymer System | pH-Sensitive Monomer | pH Condition | Effect on Polymer | LCST Behavior |

| P(VCL-co-MAc) | Maleic Acid (MAc) | Low pH | Acid groups protonated (neutral) | LCST is lower researchgate.net |

| P(VCL-co-MAc) | Maleic Acid (MAc) | High pH | Acid groups deprotonated (charged) | LCST increases researchgate.net |

| P(NVCL-co-DEAEMA) | DEAEMA | Low pH | Amine groups protonated (charged) | More soluble, higher LCST nih.gov |

| P(NVCL-co-DEAEMA) | DEAEMA | High pH | Amine groups neutral | Less soluble, lower LCST nih.gov |

| P(VC75MA25-4M) | N-methylolacrylamide | pH 3 | - | Tc ≈ 55°C tandfonline.com |

| P(VC75MA25-4M) | N-methylolacrylamide | pH 7.4 / pH 9 | - | Tc ≈ 35°C tandfonline.com |

Self-Assembly and Nanostructure Formation

The stimuli-responsive nature of polymers containing this compound can be harnessed to drive the self-assembly of well-defined nanostructures in aqueous environments. This is particularly evident in amphiphilic block copolymers where PMVC or its copolymers constitute one of the blocks.

Micellar Structures and Their Formation Mechanisms

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer blocks, can spontaneously form micellar structures when dissolved in a selective solvent (a solvent that is good for one block and poor for the other). mdpi.com In aqueous solutions, block copolymers containing a poly(this compound) segment can form micelles in response to temperature changes.

The formation mechanism is triggered when the temperature of the solution is raised above the LCST of the thermoresponsive PMVC-containing block. Below its LCST, this block is hydrophilic and soluble in water. However, upon heating above the LCST, it undergoes a hydrophilic-to-hydrophobic transition. mdpi.com To minimize the unfavorable contact of the now-hydrophobic block with water, the block copolymer chains self-assemble.

This assembly process results in the formation of core-shell micellar structures. The collapsed, hydrophobic PMVC-containing blocks form the dense core of the micelle, while the other block, which remains hydrophilic at that temperature, forms a solvated outer shell or corona. acs.orgacs.org This corona provides colloidal stability and prevents the micelles from aggregating and precipitating out of solution.

For example, diblock copolymers of P(MVC-co-VC)-b-P(VC-co-VP) are designed to exhibit two distinct LCSTs. When the temperature is raised above the first transition temperature (LCST1, ~19-27°C) of the more hydrophobic P(MVC-co-VC) block, this block collapses and forms the micellar core. acs.orgacs.org The second P(VC-co-VP) block, still below its LCST2, remains hydrophilic and forms the stabilizing corona. acs.orgacs.org The size of the resulting micelles can be influenced by the composition and molecular weight of the constituent blocks. mdpi.comnih.gov The critical micelle concentration (CMC), the minimum concentration at which micelles form, is also a key parameter, which generally decreases with an increasing length of the hydrophobic block. mdpi.commdpi.comnih.gov

Polymeric Vesicles (Polymersomes) and Vesicular Assembly

Polymeric vesicles, or polymersomes, are robust, self-assembled nanostructures formed from amphiphilic block copolymers, offering significant advantages over their lipid-based counterparts, liposomes, in terms of stability and chemical versatility. In the context of Poly(this compound) (PMVC), the formation of polymersomes is a well-documented phenomenon, particularly with diblock copolymers of PMVC and poly(N-vinylpyrrolidone) (PVPON), denoted as PMVC-b-PVPON.

The vesicular assembly of these copolymers is a stimuli-responsive process, primarily driven by temperature changes in an aqueous environment. A notable method for the self-assembly of PMVC-b-PVPON polymersomes involves an all-aqueous approach, which is highly advantageous for biomedical applications as it circumvents the use of organic solvents. This process is initiated by dissolving the double hydrophilic PMVC-b-PVPON copolymers in water at a low temperature, typically at or below 10°C, where the polymer is fully solvated. Upon raising the temperature to 20°C or above, the thermosensitive PMVC block becomes hydrophobic, triggering the self-assembly of the block copolymers into nanosized vesicles.

The structure of these polymersomes consists of a hydrophobic PMVC membrane (the shell) and a hydrophilic PVPON corona, encapsulating an aqueous core. This core-shell architecture is a direct consequence of the amphiphilic nature of the block copolymer at elevated temperatures. The temperature-sensitive behavior of the PMVC block is central to both the formation and the subsequent properties of these vesicles. For instance, a study on PMVC58-b-PVPON65 vesicles demonstrated a gradual structural evolution in response to decreasing temperature. At temperatures between 37°C and 25°C, the vesicles maintain a dense-shell structure. As the temperature is lowered to a range of 20°C to 14°C, the shell becomes highly hydrated. A further decrease to 4°C leads to the disassembly of the vesicles into molecular chain aggregates. This reversible transition is primarily governed by the gradual rehydration of the PMVC block as the temperature decreases. researchgate.net

The table below summarizes the structural changes of PMVC58-b-PVPON65 vesicles in response to temperature variations.

| Temperature Range (°C) | Vesicle Structure | Driving Factor |

|---|---|---|

| 37 - 25 | Dense-shell vesicle | Dehydrated PMVC block |

| 20 - 14 | Highly-hydrated shell vesicle | Partial rehydration of PMVC block |

| 4 | Molecular chain aggregates | Complete rehydration of PMVC block |

Core-Shell Morphologies and Their Tunability

The core-shell morphology is an intrinsic feature of polymersomes formed from PMVC-based block copolymers. This architecture, comprising a distinct core and shell, can be precisely tuned by manipulating various parameters, including the block copolymer composition and external stimuli like temperature.

The composition of the block copolymer, specifically the relative lengths of the hydrophilic and hydrophobic blocks, is another critical factor in tuning the core-shell morphology. By altering the molecular weight of the PVPON block in PMVC58-b-PVPONn copolymers, the lower critical solution temperature (LCST) of the copolymer can be modulated. This, in turn, influences the self-assembly process and the resulting vesicle morphology. An increase in the length of the hydrophilic PVPON block generally leads to a higher LCST, which can affect the stability and size of the resulting polymersomes.

The data in the table below illustrates the temperature-dependent tunability of the core-shell morphology of PMVC58-b-PVPON65 polymersomes.

| Temperature (°C) | Average Polymersome Size | Average Shell Thickness (nm) |

|---|---|---|

| 37 | ~350 nm | 17 |

| 4 | Decreased | 25 |

Conformational Dynamics and Phase Transitions in Solution

Coil-to-Globule Transitions

The coil-to-globule transition is a fundamental conformational change that individual polymer chains can undergo in solution, driven by changes in solvent quality. wikipedia.org For thermoresponsive polymers like Poly(this compound), this transition is typically induced by a change in temperature. While direct experimental studies on the coil-to-globule transition of PMVC homopolymers are not extensively documented, the behavior of the closely related Poly(N-vinylcaprolactam) (PNVCL) provides a strong basis for understanding this phenomenon.

In a good solvent, which for PMVC is water at low temperatures, the polymer chains adopt an expanded, random coil conformation. This is due to favorable interactions between the polymer segments and the solvent molecules. As the temperature is increased towards the lower critical solution temperature (LCST), the solvent quality for the polymer decreases. This leads to a conformational change where the polymer chain collapses upon itself to minimize contact with the now "poor" solvent, forming a compact, globular structure. wikipedia.org This transition from an expanded coil to a collapsed globule is a hallmark of thermoresponsive polymers.

This transition is a cooperative process that occurs over a narrow temperature range and is driven by an unfavorable entropy of mixing at higher temperatures. wikipedia.org The hydrophobic methyl group in the 3-position of the caprolactam ring in PMVC, as compared to PNVCL, is expected to lower the LCST and thus the temperature at which the coil-to-globule transition occurs. This is because the increased hydrophobicity of the PMVC chain leads to a more pronounced hydrophobic collapse at lower temperatures. researchgate.net

The table below outlines the key aspects of the coil-to-globule transition for a thermoresponsive polymer like PMVC in an aqueous solution.

| Condition | Polymer Conformation | Dominant Interactions |

|---|---|---|

| Below LCST (Good Solvent) | Expanded Coil | Polymer-Solvent |

| Above LCST (Poor Solvent) | Collapsed Globule | Polymer-Polymer (Intramolecular) |

Solution Behavior and Aggregation Phenomena

The solution behavior of Poly(this compound) and its copolymers is intricately linked to their thermoresponsive nature, leading to distinct aggregation phenomena as a function of temperature. The methylation of the caprolactam ring significantly increases the hydrophobicity of the polymer compared to its parent, PNVCL. This results in the phase transition of the PMVC homopolymer occurring close to 0°C, rendering it insoluble in water at physiologically relevant temperatures.

This inherent hydrophobicity at ambient temperatures is a key driver for the self-assembly of PMVC-containing block copolymers into structured aggregates, such as the polymersomes discussed previously. In the case of PMVC-b-PVPON copolymers, the aggregation behavior in aqueous solution is a finely tuned balance between the temperature-dependent solubility of the PMVC block and the solubilizing effect of the hydrophilic PVPON block.

At temperatures above the LCST of the PMVC block, the polymer chains undergo a transition that favors polymer-polymer interactions over polymer-water interactions. This leads to the aggregation of the hydrophobic PMVC segments to minimize their exposure to water, resulting in the formation of core-shell structures like vesicles. The temperature-induced aggregation is a reversible process. As demonstrated with PMVC58-b-PVPON65 vesicles, lowering the temperature from 37°C leads to a progressive rehydration of the PMVC block. This culminates in the disassembly of the vesicular aggregates into individual polymer chains (or smaller aggregates) at around 4°C, where the PMVC block becomes sufficiently hydrophilic again. researchgate.net

This aggregation and disaggregation behavior can be precisely controlled by temperature, making these materials highly responsive. The transition from well-defined vesicles to molecular chain aggregates highlights the dynamic nature of the solution behavior of these copolymers.

The table below summarizes the temperature-dependent aggregation behavior of PMVC58-b-PVPON65 in an aqueous solution.

| Temperature (°C) | Aggregation State | Description |

|---|---|---|

| > 20 | Vesicular Aggregates (Polymersomes) | Self-assembled core-shell structures with a hydrophobic PMVC membrane. |

| < 14 | Molecular Chain Aggregates | Disassembly of vesicles due to rehydration of the PMVC block. |

Fabrication and Performance of Advanced Materials Utilizing Poly 3 Methyl N Vinyl Caprolactam

Hydrogel Systems Based on 3-methyl-N-vinyl caprolactam Polymers

Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing and retaining large amounts of water or biological fluids. The stimuli-responsive nature of poly(this compound) makes its hydrogels particularly "intelligent," as they can exhibit significant changes in their properties in response to external stimuli like temperature.

The synthesis of hydrogels from this compound, much like its parent monomer N-vinylcaprolactam, primarily involves the polymerization of the monomer in the presence of a cross-linking agent. nih.gov Both chemical and physical cross-linking methods can be employed to form the hydrogel network. nih.gov

Chemical Cross-linking: This method involves the formation of covalent bonds between polymer chains and is the most common approach for creating robust and stable hydrogels. nih.gov Free-radical polymerization is a widely used technique, which can be initiated thermally or photochemically. nih.govacs.org

Thermal Initiation: In this method, a thermal initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), is used to generate free radicals and initiate the polymerization of the this compound monomer and a multifunctional cross-linker. nih.govresearchgate.net

Photo-polymerization: This technique utilizes a photoinitiator that generates radicals upon exposure to ultraviolet (UV) light, offering spatial and temporal control over the polymerization process. nih.gov

A variety of cross-linking agents can be used to form the three-dimensional network. The choice of cross-linker and its concentration are critical parameters that influence the final properties of the hydrogel.

| Cross-linking Agent | Initiation Method | Typical Monomer System |

| N,N'-methylenebisacrylamide (MBA) | Thermal (AIBN, KPS) | N-vinylcaprolactam |

| Diethylene glycol diacrylate (DEGDA) | UV (Photoinitiator) | N-vinylcaprolactam |

| 3,3'-(ethane-1,1-diyl)bis(1-vinyl-2-pyrrolidone) (BISVP) | Thermal (AIBN) | N-vinylcaprolactam |

Physical Cross-linking: Physically cross-linked hydrogels are formed through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, or chain entanglements. nih.gov These hydrogels are often reversible and can exhibit a sol-gel transition in response to changes in environmental conditions like temperature. For instance, graft copolymers of poly(N-vinyl caprolactam) have been shown to form physically cross-linked gels through hydrogen bonding interactions with additives. nih.gov

The swelling behavior of poly(this compound) hydrogels is a key characteristic that dictates their functionality. Two primary factors govern this behavior: the hydrophilicity of the polymer chains and the cross-link density of the network. nih.gov

As a thermoresponsive polymer, poly(this compound) exhibits a lower critical solution temperature (LCST). Below the LCST, the polymer is hydrophilic and the hydrogel swells by absorbing water. Above the LCST, the polymer becomes hydrophobic, leading to a collapse of the hydrogel network and the expulsion of water. The introduction of a methyl group at the 3-position of the caprolactam ring can influence the LCST compared to the unsubstituted PNVCL.

The network properties of the hydrogel, such as the molecular weight between cross-links (Mc) and the cross-link density, are directly related to the concentration of the cross-linking agent used during synthesis. metu.edu.tr A higher concentration of cross-linker leads to a more densely cross-linked network. metu.edu.tr This, in turn, restricts the mobility of the polymer chains and reduces the equilibrium swelling ratio of the hydrogel. mdpi.com Conversely, a lower cross-linker concentration results in a looser network with a higher swelling capacity. mdpi.com

The swelling behavior can also be tailored by copolymerizing this compound with other monomers. The incorporation of hydrophilic or ionizable comonomers can modify the LCST and introduce pH sensitivity to the hydrogel. For example, copolymerization with acidic monomers like itaconic acid can render the hydrogel's swelling dependent on the pH of the surrounding medium. nih.gov

| Parameter | Effect on Swelling Ratio | Reason |

| Increasing Temperature (above LCST) | Decrease | Increased hydrophobicity of polymer chains |

| Increasing Cross-linker Concentration | Decrease | Higher cross-link density restricts chain mobility |

| Incorporation of Hydrophilic Comonomers | Increase | Enhanced overall hydrophilicity of the network |

| Incorporation of Ionizable Comonomers | pH-dependent | Ionization of functional groups leads to electrostatic repulsion and increased swelling |

Polymeric Nanocomposites and Hybrid Materials

The incorporation of nanoscale fillers into a poly(this compound) matrix can lead to the development of nanocomposites with enhanced properties and new functionalities. These hybrid materials combine the stimuli-responsive nature of the polymer with the unique characteristics of the nanoparticles.

Carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) are attractive fillers for polymer composites due to their exceptional mechanical, thermal, and electrical properties. The integration of these nanoparticles into a poly(this compound) matrix can yield multifunctional materials.

Research on the related PNVCL has demonstrated the feasibility of creating such composites. For instance, PNVCL has been grafted onto nanographene oxide to create effective nanocargos for various applications. Similarly, PNVCL has been used to modify magnetic nanoparticles that are further functionalized with carbon quantum dots. These examples highlight the potential for developing analogous systems with poly(this compound).

The performance of these nanocomposites is highly dependent on the dispersion of the carbonaceous nanoparticles within the polymer matrix and the interfacial interactions between the two components.

Inorganic nanoparticles offer a diverse range of properties that can be imparted to a poly(this compound) matrix.

Metal Nanoparticles: Gold (Au) and silver (Ag) nanoparticles are known for their unique optical and catalytic properties. PNVCL has been successfully used to coat gold nanoparticles, creating hybrid materials where the plasmonic properties of the nanoparticles can be modulated by the temperature-induced conformational changes of the polymer shell. rsc.orgresearchgate.net This approach allows for the development of sensitive thermal sensors. PNVCL-based microgels have also been employed as nanoreactors for the in-situ synthesis and stabilization of various metal nanoparticles, including palladium (Pd) and platinum (Pt). nih.gov

Nanoclays: Nanoclays, such as montmorillonite, are layered silicates that can significantly improve the mechanical and thermal properties of polymers when exfoliated and dispersed at the nanoscale. PNVCL has been combined with nanoclays to create nanocomposite hydrogels with enhanced mechanical strength compared to the pure polymer hydrogels. mdpi.com The clay nanosheets can act as physical cross-linkers, reinforcing the hydrogel network.

The nature of these interactions can vary depending on the type of nanoparticle:

With Carbonaceous Nanoparticles: The interaction between the polymer and graphene or CNTs is often governed by non-covalent forces, such as van der Waals forces and π-π stacking between the aromatic rings of the polymer's caprolactam group and the graphitic surface of the nanoparticles. semanticscholar.orgnih.gov To improve dispersion and interfacial adhesion, surface functionalization of the nanoparticles is often necessary. nih.gov

With Inorganic Nanoparticles: In the case of metal nanoparticles, the interaction can be established through the coordination of the amide group of the caprolactam ring with the metal surface. For nanoclays, the interactions are typically mediated by electrostatic forces, especially if the clay has been organically modified with cationic surfactants. nih.gov Hydrogen bonding can also play a significant role in the interaction between the polymer and the silicate (B1173343) layers of the clay. scite.ai

Polymeric Films and Blends

Poly(N-vinylcaprolactam) (PNVCL), a thermoresponsive and biocompatible polymer, often exhibits limitations in processability and mechanical strength, particularly high fragility in its solid state, which can restrict its direct application in fabricating finished products. researchgate.netscielo.br To overcome these drawbacks, PNVCL is frequently combined with other polymers to create blends, resulting in materials with enhanced properties and broader functionality. researchgate.net The development of these blends allows for the creation of flexible and robust films that retain the desirable thermoresponsive characteristics of PNVCL. researchgate.netresearchgate.net

A common strategy involves blending PNVCL with polymers known for good mechanical properties, such as thermoplastic polyurethane (TPU) and poly(lactic acid) (PLA). researchgate.netscielo.br For instance, blends of PNVCL with TPU have been successfully prepared to create flexible, miscible films. researchgate.net Studies on PNVCL/TPU blends with varying mass proportions (e.g., 90/10, 70/30, and 50/50) demonstrated that the resulting films exhibit tunable thermoresponsive behaviors, with the temperature at which they change from transparent to opaque varying from 31 to 40°C. researchgate.net This transition is reversible and is accompanied by significant changes in the surface hydrophilicity of the films, as confirmed by contact angle analysis. researchgate.net

Similarly, blends of PNVCL with PLA, a biodegradable and biocompatible polymer, have been developed to address the processability issues of PNVCL. scielo.brresearchgate.net These blends, typically prepared by solvent casting, often result in a heterogeneous morphology with spherical domains of one polymer dispersed within a matrix of the other. scielo.br For example, in PNVCL/PLA blends, analysis has shown a predominance of PNVCL in the dispersed phase and PLA in the matrix phase. scielo.br Despite this phase separation, the blends successfully exhibit thermoresponsive behavior, reversibly changing from transparent to opaque upon heating. scielo.br

The fabrication process for these blends generally involves dissolving the constituent polymers in a common solvent, followed by casting and solvent evaporation to form a film. scielo.branalis.com.my The properties of the final material are highly dependent on the mass ratio of the polymers, the choice of solvent, and the processing conditions. researchgate.netscielo.br

| Blend Composition | Fabrication Method | Morphology | Key Performance Characteristics | Reference |

|---|---|---|---|---|

| PNVCL / Thermoplastic Polyurethane (TPU) | Not specified | Miscible | Flexible films; Reversible transparent-to-opaque transition between 31-40°C; Surface hydrophilicity changes with temperature. | researchgate.netresearchgate.net |

| PNVCL / Poly(lactic acid) (PLA) | Solvent Casting | Heterogeneous; spherical domains dispersed in a matrix phase. | Thermoresponsive; Reversible transparent-to-opaque transition upon heating. Overcomes PNVCL's brittleness. | scielo.brresearchgate.net |

Engineering of Stimuli-Responsive Polymer Systems for Controlled Functionality

Poly(N-vinylcaprolactam) (PNVCL) is a prominent member of the class of "smart" or stimuli-responsive polymers, which can undergo significant changes in their physical properties in response to external environmental triggers. tandfonline.comnih.gov The most notable characteristic of PNVCL is its thermoresponsiveness in aqueous solutions, defined by a Lower Critical Solution Temperature (LCST). tandfonline.commdpi.com Below the LCST, PNVCL chains are hydrated and soluble, forming a homogeneous solution. tandfonline.com As the temperature is raised above the LCST, the polymer chains undergo a reversible conformational change from a hydrophilic coil to a hydrophobic globule state, leading to phase separation and precipitation from the solution. scielo.br This transition temperature typically falls within the physiological range of 32–34°C, making PNVCL highly attractive for biomedical applications. mdpi.comnih.gov

The precise control, or "engineering," of this LCST is crucial for tailoring PNVCL-based systems for specific functions. nih.gov The LCST is not a fixed value but can be modulated by several factors:

Molecular Weight and Concentration : Unlike some other thermoresponsive polymers, the LCST of PNVCL is dependent on its molecular weight and concentration in the solution. nih.govmdpi.comnih.gov Increasing the molecular mass generally leads to a lower LCST. mdpi.com

Additives and Environmental Conditions : The phase transition behavior is sensitive to the surrounding environment. mdpi.com The presence of salts, such as NaCl, in the solution can decrease the LCST. mdpi.com This is a critical consideration for applications in physiological environments, which have a significant salt concentration. mdpi.com

This controlled functionality allows for the fabrication of various advanced materials. PNVCL has been used to create systems such as hydrogels, microgels, nanogels, and micelles. tandfonline.comnih.govacs.org These systems can exhibit swelling/shrinking behavior in response to temperature changes. For example, hydrogels made from PNVCL are swollen with water below the LCST and collapse to expel water when heated above it. nih.gov When copolymerized with pH-sensitive monomers like itaconic acid or N-vinylimidazole, dual-responsive systems can be created that react to changes in both temperature and pH. mdpi.comacs.org This dual-responsiveness enables more complex and targeted functionalities, for example in drug delivery systems where the polymer can remain stable in one environment and trigger a response in another. nih.govmdpi.com

| Modification Method | Modifying Agent / Condition | Effect on LCST | Resulting System/Functionality | Reference |

|---|---|---|---|---|

| Copolymerization | N-vinylpyrrolidone (NVP) | Increase | Raises transition temperature above physiological range. | mdpi.comnih.gov |

| Copolymerization | N,N-dimethyl acrylamide (B121943) (DMAAm) | Decrease | Lowers transition temperature (e.g., to 32°C with 30% DMAAm). | nih.gov |

| Copolymerization | Itaconic Acid (IA) | Increase (at neutral pH), introduces pH-sensitivity | Dual responsive (pH and temperature) hydrogels. | mdpi.com |

| Copolymerization | N-methylolacrylamide (NMA) | Increase | Tunable thermoresponsive nanogels. | tandfonline.com |

| Environmental Change | Increased Molecular Weight | Decrease | Allows for LCST tuning based on synthesis parameters. | nih.govmdpi.com |

| Environmental Change | Presence of NaCl (0.15 M) | Decrease (by ~1°C) | Important consideration for performance in physiological solutions. | mdpi.com |

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Polymer Analysis

Spectroscopy is fundamental to confirming the chemical structure of the polymer, ensuring that polymerization has occurred through the vinyl group while leaving the lactam ring intact.

NMR spectroscopy provides detailed information about the molecular structure of the polymer. For poly(3-methyl-N-vinyl caprolactam), the spectra would confirm the presence of the polymer backbone and the preservation of the substituted caprolactam ring.

¹H-NMR: The ¹H-NMR spectrum of PMVC is expected to show broad signals characteristic of a polymer. Key signals would include those for the polymer backbone protons, the methylene (B1212753) protons of the caprolactam ring, and a distinct signal for the protons of the added methyl group. The disappearance of sharp peaks corresponding to the vinyl protons of the monomer (typically found between 4.0 and 7.5 ppm) confirms successful polymerization.

¹³C-NMR: The ¹³C-NMR spectrum provides complementary information, showing signals for the carbonyl carbon of the amide group, the various carbons in the polymer backbone, and the carbons within the caprolactam ring, including a specific resonance for the methyl carbon.

For context, the characteristic NMR signals for the parent polymer, PNVCL, are well-documented and provide a baseline for interpreting the spectra of its methylated derivative. mdpi.comrsc.org

Table 1: Representative ¹H-NMR Chemical Shifts for Poly(N-vinylcaprolactam) in D₂O

| Chemical Shift (ppm) | Assignment |

| ~4.36 | -NCH (methine proton on the polymer backbone) |

| ~3.31 | -NCH₂- (methylene protons adjacent to nitrogen) |

| ~2.49 | -COCH₂- (methylene protons adjacent to carbonyl) |

| ~1.77 | -CH₂- (other methylene protons in the ring) |

Data sourced from multiple studies on PNVCL and may show slight variations. mdpi.com

FTIR spectroscopy is used to identify the functional groups present in the polymer. The polymerization of this compound can be verified by the disappearance of absorption bands characteristic of the monomer's vinyl group (C=C stretching).

The FTIR spectrum of poly(this compound) would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group in the caprolactam ring. Other significant peaks would include those for C-H stretching and bending vibrations from the polymer backbone, the ring, and the additional methyl group. Infrared spectroscopy studies confirm that polymerization proceeds via the opening of the vinyl bond, leaving the caprolactam ring structure intact. researchgate.netresearchgate.net

The table below details the typical FTIR absorption bands observed for the parent PNVCL polymer, which are expected to be largely present in the methylated analogue, with additional contributions from the methyl group.

Table 2: Characteristic FTIR Absorption Bands for Poly(N-vinylcaprolactam)

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~2930 and ~2858 | C–H stretching vibrations of methylene groups |

| ~1610 - 1650 | C=O stretching of the tertiary amide in the caprolactam ring |

| ~1480 | C–N axial deformation |

| ~1442 | -CH₂- angular deformation |

Data sourced from multiple studies on PNVCL. mdpi.com

Thermal Analysis Techniques

Thermal analysis is critical for determining the polymer's stability and phase transition behavior, which are key properties for applications involving temperature changes.

DSC is employed to measure the thermal transitions of a polymer, most notably the glass transition temperature (T₉). youtube.commit.edu The T₉ is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For PNVCL, the reported T₉ can vary widely, from as low as 1.8°C to as high as 177.2°C, depending on factors such as molecular weight, purity, and the presence of water, which acts as a plasticizer. mdpi.comnih.govmetu.edu.tr

While specific T₉ data for the homopolymer of this compound is not detailed in the available literature, the primary thermal characteristic reported is its significantly altered phase transition in aqueous solution. The methylation of the caprolactam ring increases the polymer's hydrophobicity, which has been shown to lower its lower critical solution temperature (LCST) to near 0°C. researchgate.netresearchgate.net

Table 3: Reported Glass Transition Temperatures (T₉) for Poly(N-vinylcaprolactam)

| Reported T₉ (°C) | Note |

| 177.2 | For dried, high molecular weight PNVCL |

| ~147 | Commonly cited value for amorphous PNVCL |

| 1.8 | For a specific synthesized PNVCL |

Values are highly dependent on polymer synthesis, molecular weight, and hydration state. mdpi.comnih.govmetu.edu.tr

TGA measures the change in mass of a sample as a function of temperature, providing information on the thermal stability and degradation profile of the polymer. mdpi.com Studies on PNVCL show that it is a thermally stable polymer. Its degradation typically begins at temperatures around 395°C, with a maximum rate of degradation observed at approximately 440°C, after which little to no residue remains. researchgate.netresearchgate.net

Specific TGA data for poly(this compound) is not available in the surveyed literature, but a similar high thermal stability is anticipated due to its structural similarity to PNVCL.

Table 4: Thermal Degradation Data for Poly(N-vinylcaprolactam)

| Parameter | Temperature (°C) |

| Onset of Main Degradation | ~395 |

| Peak Degradation Temperature (DTG peak) | ~440 |

Data obtained from TGA analysis under a nitrogen atmosphere. researchgate.netresearchgate.net

Morphological and Structural Imaging

Microscopic techniques are used to visualize the physical form and structure of the polymer, especially when self-assembled into nanostructures like micelles, vesicles, or nanoparticles.

While the morphology of the poly(this compound) homopolymer is not extensively documented, its use in block copolymers provides insight into its structural capabilities. Research on diblock copolymers of poly(3-methyl-N-vinylcaprolactam)-b-poly(N-vinylpyrrolidone) (PMVC-b-PVPON) has shown that these materials can self-assemble in aqueous media to form nanosized polymeric vesicles, also known as polymersomes. researchgate.net The formation of these hollow, spherical structures highlights the amphiphilic nature imparted by the PMVC block, which drives the self-assembly process. Techniques such as Transmission Electron Microscopy (TEM) are essential for visualizing these nanostructures and confirming their vesicular morphology. tandfonline.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology and nanostructure of polymeric materials at high resolution. For polymers of this compound, particularly when they are part of self-assembled structures like block copolymers, TEM provides direct evidence of their shape and internal organization.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. It is particularly useful for characterizing the surface morphology and mechanical properties of polymer films and nanoparticles.

The same study on PMVC58-b-PVPON65 vesicles utilized AFM to further investigate their temperature-dependent behavior. AFM imaging provided detailed information about the surface topography of the vesicles at various temperatures, complementing the internal structure data from other techniques. By scanning a sharp tip over the surface of the deposited vesicles, a topographical map was generated, revealing changes in their shape, size, and surface roughness as the temperature was adjusted. This technique is instrumental in understanding how the polymer chains at the surface rearrange in response to thermal stimuli, which can influence the material's interactions with its environment.

Light Scattering and Solution Characterization

Light scattering techniques are fundamental for characterizing the size, shape, and interactions of polymers in solution. They provide non-invasive methods to determine key hydrodynamic and structural parameters.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for determining the size distribution of small particles and polymers in suspension or solution. It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which can then be used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

For the PMVC58-b-PVPON65 vesicles, DLS was a key technique for monitoring their size as a function of temperature. The study revealed that at 37 °C, the vesicles had an average size of approximately 350 nm. As the temperature was decreased to 4 °C, a gradual decrease in the polymersome's size was observed. This change in hydrodynamic size is indicative of the thermoresponsive nature of the poly(this compound) block, which becomes more hydrated and alters its conformation at lower temperatures.

| Temperature (°C) | Average Hydrodynamic Size (nm) |

|---|---|

| 37 | ~350 |

| 4 | Gradual Decrease Observed |

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on a nanometer to micrometer scale. It is particularly well-suited for studying the structure of soft matter, including polymers in solution, due to the ability to use isotopic substitution (e.g., hydrogen for deuterium) to enhance scattering contrast.

SANS studies on the PMVC58-b-PVPON65 vesicles provided detailed insights into their internal structure and how it evolves with temperature. The analysis revealed that the average shell thickness of the vesicles increased from 17 nm at 37 °C to 25 nm at 4 °C. This thickening of the shell is attributed to the gradual rehydration of the PMVC block as the temperature decreases. The SANS data indicated a structural evolution from a dense-shell vesicle at higher temperatures (37–25 °C) to a highly-hydrated shell vesicle at intermediate temperatures (20–14 °C), and finally to molecular chain aggregates at 4 °C. This level of detail is crucial for understanding the mechanism of the thermoresponsive behavior at the molecular level.

| Temperature (°C) | Average Shell Thickness (nm) | Vesicle Structure |

|---|---|---|

| 37 | 17 | Dense-shell vesicle |

| 25 | - | Dense-shell vesicle |

| 20 | - | Highly-hydrated shell vesicle |

| 14 | - | Highly-hydrated shell vesicle |

| 4 | 25 | Molecular chain aggregates |

Chromatographic Methods for Polymer Separation and Molecular Weight Determination

Chromatographic techniques are indispensable for separating polymer chains based on their size and determining their molecular weight distribution, which significantly influences the material's properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates analytes based on their size or hydrodynamic volume in solution. It is the most common method for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers.

The analysis of polymers of N-vinylcaprolactam and its derivatives by GPC/SEC can present challenges. The parent polymer, poly(N-vinylcaprolactam), is known to exhibit strong interactions with many conventional GPC column materials, leading to adsorption and inaccurate molecular weight determination. This issue is often addressed by careful selection of the eluent and column type. For instance, using tetrahydrofuran (B95107) (THF) with an additive like triethylamine (B128534) can help to suppress these interactions. Alternatively, aqueous buffer systems can be employed for water-soluble derivatives.

For the characterization of poly(this compound), a similar methodological consideration is necessary. The choice of eluent would depend on the polymer's solubility, with options including polar organic solvents or aqueous solutions. Calibration of the GPC/SEC system is typically performed using well-defined polymer standards, such as polystyrene or polyethylene (B3416737) oxide, depending on the eluent used. The discrepancy in hydrodynamic volume between the standards and the polymer under analysis can sometimes lead to inaccuracies in the determined molecular weight, necessitating the use of advanced detection methods like multi-angle light scattering (MALS) for absolute molecular weight determination.

| Parameter | Typical Conditions |

|---|---|

| Eluent (Organic) | Tetrahydrofuran (THF) with triethylamine |

| Eluent (Aqueous) | Acetate (B1210297) or phosphate (B84403) buffer |

| Columns | Polystyrene-divinylbenzene based |

| Calibration Standards | Polystyrene, Polyethylene oxide |

| Detectors | Refractive Index (RI), Multi-Angle Light Scattering (MALS) |

Rheological and Viscometric Analyses of Polymer Solutions and Melts

The study of the flow and deformation of matter, known as rheology, is crucial for understanding the processability and end-use performance of polymeric materials. For polymers of substituted N-vinyl caprolactams, these analyses would provide insight into how the methyl group influences chain interactions and solution behavior.

Viscometric analysis is a fundamental technique to determine the molecular weight and polymer-solvent interactions. The intrinsic viscosity of a polymer solution, for instance, is directly related to the size and conformation of the polymer chains. For PNVCL, viscometric studies have been instrumental in understanding its temperature-responsive behavior, specifically its Lower Critical Solution Temperature (LCST), where the polymer undergoes a phase transition from a soluble to an insoluble state. The Huggins and Kraemer equations are commonly employed to determine the intrinsic viscosity from the relative viscosity of dilute polymer solutions at different concentrations.

Rheological measurements of polymer solutions and melts provide a more comprehensive understanding of their viscoelastic properties. Techniques such as steady-shear rheology can reveal whether a polymer solution is Newtonian, shear-thinning, or shear-thickening. Oscillatory rheology, on the other hand, is used to determine the storage (elastic) modulus (G') and loss (viscous) modulus (G''), which describe the material's ability to store and dissipate energy, respectively. For a hypothetical poly(this compound), such analyses would be critical in determining its suitability for applications like injectable hydrogels or coatings, where flow behavior under different shear rates is a key parameter.

A hypothetical data table illustrating the type of information that would be generated from such studies is presented below.

| Parameter | Hypothetical Value for poly(this compound) | Significance |

| Intrinsic Viscosity ([η]) | 0.45 dL/g | Relates to the polymer's molecular weight and hydrodynamic volume. |

| Huggins Constant (kH) | 0.35 | Provides insight into polymer-solvent interactions. |

| Power-Law Index (n) | 0.8 | Indicates shear-thinning behavior (for n < 1). |

| Storage Modulus (G') | 150 Pa | Represents the elastic component of the material. |

| Loss Modulus (G'') | 75 Pa | Represents the viscous component of the material. |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational and Theoretical Modeling Approaches

Computational and theoretical modeling are powerful tools for predicting and understanding the behavior of monomers and polymers at a molecular level. These approaches can provide insights that are difficult or impossible to obtain through experimental methods alone.

Quantum mechanical calculations , such as Density Functional Theory (DFT), could be employed to study the electronic structure and reactivity of the this compound monomer. Such calculations can help in understanding the effect of the methyl group on the electron distribution of the vinyl group, which in turn influences its polymerization kinetics.

Molecular dynamics (MD) simulations are a valuable tool for studying the conformational behavior of polymer chains in solution and in the melt. For poly(this compound), MD simulations could be used to investigate the impact of the methyl group on chain flexibility, polymer-solvent interactions, and the thermodynamics of the LCST transition. By simulating the system at different temperatures, one could observe the conformational changes that lead to the collapse of the polymer chains and their aggregation.

Coarse-grained modeling is another computational technique that allows for the simulation of larger systems over longer timescales. This approach simplifies the representation of the polymer chain by grouping several atoms into a single "bead." This would be particularly useful for studying the self-assembly of amphiphilic block copolymers containing a poly(this compound) block, and for modeling the rheological properties of concentrated polymer solutions and melts.

A hypothetical research focus table for computational studies is provided below.

| Modeling Technique | Research Objective | Expected Outcome |

| Density Functional Theory (DFT) | Investigate the reactivity of the this compound monomer. | Prediction of reaction pathways and activation energies for polymerization. |

| All-Atom Molecular Dynamics | Simulate the LCST behavior of poly(this compound) in water. | Understanding the molecular mechanism of the phase transition. |

| Coarse-Grained Simulations | Model the self-assembly of block copolymers in solution. | Prediction of micellar structures and their response to stimuli. |

This table is for illustrative purposes only and does not represent actual experimental data.

Q & A

Q. What experimental strategies resolve contradictions in reported LCST values for poly(this compound) across studies?

- Methodological Answer : Discrepancies in LCST often arise from differences in polymer molecular weight, branching, or residual monomers. Systematic studies should: (i) Standardize synthesis conditions (e.g., initiator-to-monomer ratio, solvent purity). (ii) Use size-exclusion chromatography (SEC) to correlate LCST with precise molecular weights. (iii) Control environmental factors (pH, ionic strength) during LCST measurement. For instance, copolymerization with hydrophilic monomers (e.g., acrylamide) can shift LCST predictably, enabling tailored thermoresponsiveness .

Q. How can encapsulation efficiency of hydrophobic drugs in poly(this compound) nanoparticles be optimized?

- Methodological Answer : Core-shell nanoparticle designs improve drug loading by leveraging hydrophobic interactions. Key strategies include: (i) Solvent selection : Use of dichloromethane or ethyl acetate for emulsification. (ii) Surfactant optimization : Poloxamers (e.g., Pluronic F68) stabilize nanoparticles during solvent evaporation. (iii) Post-loading modifications : Covalent conjugation via EDC/NHS chemistry enhances retention. Studies demonstrate >80% encapsulation efficiency for curcumin using nanoprecipitation with lactose as a cryoprotectant .

Q. What methodologies address contradictions in enzymatic degradation studies of caprolactam derivatives?

- Methodological Answer : Discrepancies in hydrolysis rates (e.g., OplBA lactamase activity) may stem from assay conditions (e.g., nitrogen source availability). To resolve this: (i) Conduct proteomics to confirm enzyme expression levels under test conditions. (ii) Use isotopic labeling (e.g., ¹⁵N-caprolactam) to track metabolite pathways. (iii) Validate findings with knockout strains (e.g., oplBA mutants) in controlled nitrogen-limited media. Such approaches clarify whether observed growth phenotypes arise from direct substrate utilization or secondary metabolite accumulation .

Q. How can nanocomposites enhance the mechanical properties of poly(this compound) hydrogels for biomedical applications?

- Methodological Answer : Incorporating nanocrystalline cellulose (NCC) at 5–10 wt% improves compressive modulus (2–5 MPa) and thermal stability. Methods include: (i) In situ polymerization : Dispersing NCC in monomer solutions before crosslinking. (ii) Post-synthesis blending : Mixing pre-formed hydrogels with NCC suspensions. Rheological analysis (e.g., strain sweeps) quantifies viscoelastic improvements, while SEM confirms uniform filler dispersion .

Data Contradiction Analysis

- Example : Conflicting reports on OplBA lactamase functionality in caprolactam hydrolysis highlight the need for multi-omics validation (transcriptomics/proteomics) and substrate-specific assays.

Key Parameters Table for Polymerization Optimization

| Parameter | Optimal Range | Impact on Polymer Properties |

|---|---|---|

| Ultrasound Frequency | 20–40 kHz | ↑ Reaction rate, ↓ polydispersity |

| Initiator (AIBN) | 1–2 mol% | Controls molecular weight |

| Solvent (Ethanol) | 50–70% v/v | Balances solubility and LCST |

| Temperature | 70°C | Maximizes monomer conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.